1,1,2-Triethoxyoctylsilane
CAS No.:
Cat. No.: VC18915006
Molecular Formula: C14H32O3Si
Molecular Weight: 276.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H32O3Si |
|---|---|
| Molecular Weight | 276.49 g/mol |
| IUPAC Name | 1,1,2-triethoxyoctylsilane |
| Standard InChI | InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3 |
| Standard InChI Key | FYCMQASVJIEPSC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C(OCC)(OCC)[SiH3])OCC |
Introduction
Chemical and Structural Properties
1,1,2-Triethoxyoctylsilane is characterized by a silicon atom bonded to three ethoxy groups (–OCH₂CH₃) and a linear octyl chain (–C₈H₁₇). This configuration confers amphiphilic behavior, with the ethoxy groups facilitating hydrolysis and the octyl chain driving hydrophobicity. Key identifiers include:
The compound exists as a colorless liquid, soluble in non-polar solvents like hexane but reactive with water . Hydrolysis produces octylsilanetriol and ethanol, with the former binding to mineral surfaces in aquatic environments.
Synthesis and Industrial Production
The primary synthesis route involves catalytic hydrosilylation of octene with triethoxyhydrosilane. A representative protocol includes:
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Reaction Setup: Octene (1.25 mol) and a platinum-based catalyst (1.25 mmol) are heated to 90°C under nitrogen.
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Silane Addition: Triethoxyhydrosilane (1.5 mol) is added dropwise over 0.5 hours.
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Reaction Duration: Stirring continues for 5 hours, achieving 94.7% octene conversion.
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Product Isolation: Distillation under reduced pressure yields 1,1,2-triethoxyoctylsilane at 100% purity .
Alternative methods employ octanol or octyl chloride with triethylamine, leveraging alkoxide chemistry. Industrial-scale production prioritizes solvent recovery and catalyst reuse to minimize costs.
Applications in Material Science
Surface Modification
The compound’s ethoxy groups hydrolyze on inorganic substrates (e.g., glass, metals), forming covalent Si–O–M bonds (M = substrate metal). This creates durable hydrophobic layers, reducing water absorption by >80% in treated materials . Applications include:
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Coatings: Enhances water repellency in architectural paints .
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Adhesives: Improves bonding strength in silicone-based sealants .
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Polymers: Modifies filler surfaces in plastics to increase dispersion and mechanical strength .
Biomedical Research
Triethoxyoctylsilane-coated titanium dioxide nanoparticles exhibit low pulmonary toxicity in rats, with no significant inflammation observed at concentrations ≤10 mg/m³ . This supports its use in drug delivery systems requiring biocompatible carriers.
Environmental and Toxicological Profile
Environmental Fate
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Biodegradation: Only 5–6% degradation over 28 days in standard OECD tests.
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Hydrolysis Products: Ethanol (rapidly metabolized) and octylsilanetriol (adsorbs to sediments, half-life >60 days).
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Bioaccumulation: Octylsilanetriol shows low bioaccumulation potential (log Kow = 3.2).
Toxicity Data
| Test Model | Endpoint | Result |
|---|---|---|
| Rat (inhalation) | LC₅₀ (4h) | >5 mg/L |
| Algae (72h) | EC₅₀ | 12.4 mg/L |
| Daphnia (48h) | EC₅₀ | 8.7 mg/L |
Chronic exposure studies indicate no carcinogenic or mutagenic effects up to 100 mg/kg/day .
Comparison with Analogous Silanes
| Silane | Chain Length | Hydrophobicity (Contact Angle) | Water Solubility |
|---|---|---|---|
| Triethoxybutylsilane | C4 | 95° | 0.1 g/L |
| 1,1,2-Triethoxyoctylsilane | C8 | 112° | <0.01 g/L |
| Triethoxydecylsilane | C10 | 125° | Insoluble |
Longer alkyl chains enhance hydrophobicity but reduce solubility, necessitating solvent-assisted application.
Recent Advances and Future Directions
Chen et al. (2020) demonstrated that triethoxyoctylsilane-functionalized layered double hydroxides (LDHs) exhibit 40% higher water resistance than unmodified counterparts, enabling use in corrosion-resistant coatings . Future research should explore:
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